molecular formula C8H6Br2O B128361 2,4'-Dibromoacetophenone CAS No. 99-73-0

2,4'-Dibromoacetophenone

Cat. No. B128361
M. Wt: 277.94 g/mol
InChI Key: FKJSFKCZZIXQIP-UHFFFAOYSA-N
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Patent
US08604029B2

Procedure details

Bromine (1.29 mL, 25.1 mmol) was added dropwise at 15-20° C. to a solution of 4-bromoacetophenone (5 g, 25.1 mmol) in DCM (40 mL) and the mixture was stirred at this temperature until the bromine colour was discharged. The mixture was diluted with water and the organic phase was separated. This was dried over sodium sulfate and concentrated to afford 2-bromo-1-(4-bromo-phenyl)-ethanone (6 g, 86%).
Quantity
1.29 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][CH:7]=1)=[O:5]>C(Cl)Cl.O>[Br:1][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][CH:7]=1)=[O:5]

Inputs

Step One
Name
Quantity
1.29 mL
Type
reactant
Smiles
BrBr
Name
Quantity
5 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Br
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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